Methyl 6-(pyrrolidin-3-YL)nicotinate Methyl 6-(pyrrolidin-3-YL)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562166
InChI: InChI=1S/C11H14N2O2/c1-15-11(14)9-2-3-10(13-7-9)8-4-5-12-6-8/h2-3,7-8,12H,4-6H2,1H3
SMILES: COC(=O)C1=CN=C(C=C1)C2CCNC2
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

Methyl 6-(pyrrolidin-3-YL)nicotinate

CAS No.:

Cat. No.: VC13562166

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(pyrrolidin-3-YL)nicotinate -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name methyl 6-pyrrolidin-3-ylpyridine-3-carboxylate
Standard InChI InChI=1S/C11H14N2O2/c1-15-11(14)9-2-3-10(13-7-9)8-4-5-12-6-8/h2-3,7-8,12H,4-6H2,1H3
Standard InChI Key IEVXJDOZQFAYMJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(C=C1)C2CCNC2
Canonical SMILES COC(=O)C1=CN=C(C=C1)C2CCNC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Methyl 6-(pyrrolidin-3-YL)nicotinate belongs to the class of heterocyclic compounds, integrating a pyridine ring with a pyrrolidine substituent. Its IUPAC name, methyl 6-pyrrolidin-3-ylpyridine-3-carboxylate, reflects the ester functional group at position 3 of the pyridine ring and the pyrrolidine substitution at position 6. The molecular formula C₁₁H₁₄N₂O₂ corresponds to a molecular weight of 206.24 g/mol, as confirmed by high-resolution mass spectrometry.

Structural Features:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to base stability and hydrogen-bonding capabilities.

  • Pyrrolidine Substituent: A five-membered saturated ring with one nitrogen atom, introducing conformational flexibility and potential for chiral centers.

  • Methyl Ester Group: Enhances lipid solubility, influencing pharmacokinetic properties such as membrane permeability.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2365419-32-3
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol
IUPAC NameMethyl 6-pyrrolidin-3-ylpyridine-3-carboxylate
SMILESCOC(=O)C1=CN=C(C=C1)C2CCNC2
SolubilityNot fully characterized
StabilityStable under recommended conditions

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 6-(pyrrolidin-3-YL)nicotinate typically involves condensation reactions between nicotinic acid derivatives and pyrrolidine precursors. A patent by WO2019121644A1 outlines a related method for synthesizing nicotine analogs, providing insights into potential pathways :

  • Condensation Reaction: Ethyl nicotinate reacts with N-vinylpyrrolidone (NVP) in the presence of a base (e.g., potassium tert-butoxide) to form an intermediate.

  • Acid-Catalyzed Cyclization: The intermediate undergoes thermal treatment with hydrochloric acid (HCl) to facilitate decarboxylation and ring closure .

  • Reduction: Myosmine intermediates are reduced using catalytic hydrogenation or borohydride agents to yield the final product .

Key Reaction Parameters:

  • Temperature: 90–115°C for cyclization steps .

  • Solvent Systems: Tetrahydrofuran (THF) or aqueous HCl .

  • Yield Optimization: Excess NVP (1.2 equivalents) improves intermediate formation .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and minimal environmental impact. The patent WO2019121644A1 emphasizes a one-pot synthesis approach, reducing solvent changes and waste generation . Critical considerations include:

  • Catalyst Selection: Alkali metal alcoholates enhance reaction efficiency.

  • Byproduct Management: Recycling solvents like THF and recovering gaseous CO₂ .

Hazard CategoryClassificationPrecautionary Measures
Skin IrritationCategory 2Use nitrile gloves
Eye DamageCategory 2AWear safety goggles
Respiratory IrritationCategory 3Use fume hoods

Exposure Mitigation

  • Personal Protective Equipment (PPE): Lab coats, gloves, and eye protection.

  • Ventilation: Local exhaust systems to limit airborne concentrations .

  • Spill Management: Absorb with inert material and dispose of as hazardous waste .

Regulatory and Research Status

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